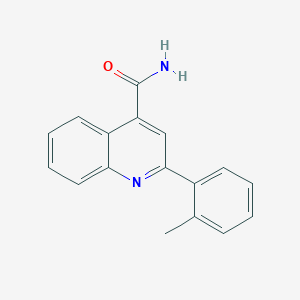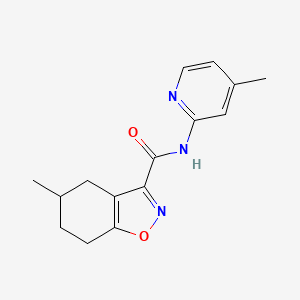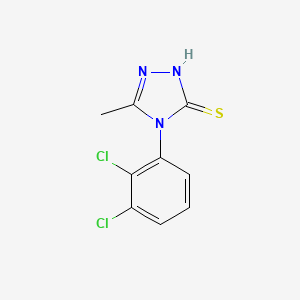![molecular formula C24H20Cl2N4O4S B4617836 4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4617836.png)
4-(2,4-dichlorophenoxy)-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide
説明
This compound belongs to a class of chemicals that involve quinoxalinylamino and sulfonylphenyl groups. These compounds are known for their diverse biological activities and have been studied for their potential applications in various fields, excluding drug use and dosage, as well as drug side effects. The focus here is on the synthesis, molecular structure, chemical reactions, and properties of such compounds.
Synthesis Analysis
The synthesis of related compounds often involves chemoselective Michael reactions and novel thiation methods from corresponding quinoxalin-2(1H)-ones. These methods provide a convenient route to various derivatives showcasing significant biological activities, such as anticancer properties against human cell lines (El Rayes et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through techniques like elemental analyses, 1H and 13C NMR spectroscopy. The molecular docking and dynamic simulations further provide insights into their binding affinities and structural relationships with biological targets, indicating their potential as inhibitors or modulators of specific biological pathways (Raza et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving these compounds can exhibit selectivity towards specific targets, such as tumor necrosis factor-α (TACE) and matrix metalloproteinase (MMP) inhibitor activities. The variation in the oxidation state on sulfur and the alteration of the P1‘ substituent can influence their activity, showcasing the chemical versatility and potential for targeted biological effects (Venkatesan et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are often studied using techniques like X-ray crystallography and spectroscopy to understand how they interact at the molecular level and within larger systems (Bertolasi et al., 1993).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are essential for designing compounds with desired biological activities. Studies on the reactivity of these compounds with various nucleophiles and electrophiles provide insights into their potential applications and mechanisms of action (Iijima & Kyo, 1989).
科学的研究の応用
Molecular Structure and Properties
Research on compounds with quinoline derivatives, similar to the mentioned chemical, focuses on understanding their molecular structure and properties. A study by Shahab et al. (2015) investigated the molecular structure, UV, IR, and 1H NMR spectra of a new dichroic dye based on a quinoline derivative, modeling its structure using Density Functional Theory (DFT) and analyzing its electronic absorption spectrum in dimethylformamide (DMF) solution (Shahab et al., 2015).
Anticancer Activity
Compounds bearing sulfonamide fragments, such as those related to the query, have been synthesized and evaluated for their anticancer activity. Cumaoğlu et al. (2015) explored the synthesis and pro-apoptotic effects of new sulfonamide derivatives, finding that these compounds could significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes in various cancer cell lines (Cumaoğlu et al., 2015).
Heterocyclic Synthesis
The synthesis of polyfunctionally substituted pyridine and pyrazole derivatives from compounds similar to the query demonstrates the chemical versatility and potential for generating diverse molecular architectures. Hussein et al. (2008) detailed the synthesis of various derivatives through reactions with active methylene compounds and hydrazines, showcasing the compound's utility in heterocyclic chemistry (Hussein et al., 2008).
Antibacterial and Antifungal Activities
Sulfonamide derivatives containing quinoxaline ring systems have been synthesized and tested for their antibacterial and antifungal activities. Patel et al. (2010) found that some of these compounds showed remarkable activities against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting the potential for developing new antimicrobial agents (Patel et al., 2010).
Catalysis
Research on ionic liquids related to the chemical has explored their use as catalysts. Tejeswararao (2016) studied the catalyzed synthesis of quinoxaline derivatives using an acidic ionic liquid, demonstrating the potential for efficient and reusable catalyst systems in organic synthesis (Tejeswararao, 2016).
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O4S/c25-16-7-12-22(19(26)14-16)34-13-3-6-24(31)28-17-8-10-18(11-9-17)35(32,33)30-23-15-27-20-4-1-2-5-21(20)29-23/h1-2,4-5,7-12,14-15H,3,6,13H2,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLPGDYYZVFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCOC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-isopropyl-3-isoxazolecarboxamide](/img/structure/B4617760.png)
![4-(acetylamino)phenyl [5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4617766.png)
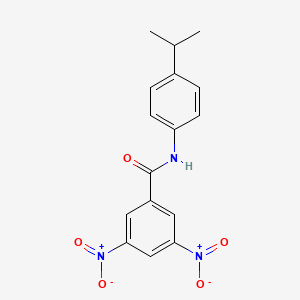
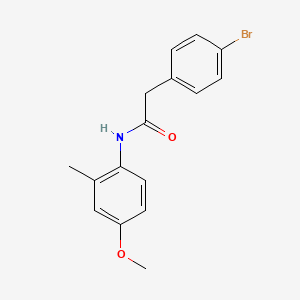
![1-(4-methoxyphenyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B4617781.png)
![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-pyridinylmethyl)acetamide](/img/structure/B4617790.png)
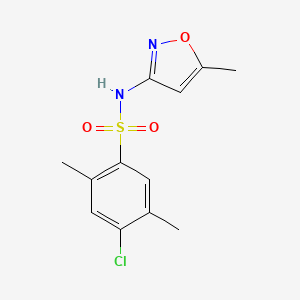
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617804.png)
![6,7,9-trimethyl-11-phenylpyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(7H,9H)-dione](/img/structure/B4617812.png)
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617818.png)
